Product packaging for 2-(2-Bromo-4-chlorophenoxy)propanoic acid(Cat. No.:CAS No. 98590-32-0)

2-(2-Bromo-4-chlorophenoxy)propanoic acid

Cat. No.: B181061
CAS No.: 98590-32-0
M. Wt: 279.51 g/mol
InChI Key: PDZQJUYZUQKLAQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)propanoic acid is a chiral phenoxyalkanoic acid compound of significant interest in herbicide and environmental science research. Its structure is analogous to established phenoxypropanoic acid herbicides like dichlorprop and mecoprop, allowing it to serve as a key model compound for investigating the fate and behavior of this class of chemicals in the environment . Studies on similar compounds have shown that they can be enantioselectively degraded by specific bacterial strains, such as Sphingomonas herbicidovorans . This makes the compound highly valuable for probing the microbial metabolism of chiral pollutants, a critical process in environmental bioremediation. Research into its properties helps elucidate the relationship between molecular structure, particularly halogen substitution patterns on the aromatic ring, and biological activity or reactivity with radicals . Furthermore, its structural features make it a relevant subject for advanced oxidation process studies, including anodic oxidation and electro-Fenton methods, which are developed for the degradation of persistent organic pollutants in wastewater . This chemical is for research applications only and is a crucial tool for agrochemical development and environmental chemistry studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO3 B181061 2-(2-Bromo-4-chlorophenoxy)propanoic acid CAS No. 98590-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQJUYZUQKLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406532
Record name 2-(2-bromo-4-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98590-32-0
Record name 2-(2-bromo-4-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Bromo 4 Chlorophenoxy Propanoic Acid

Established and Emerging Synthetic Routes for Halogenated Phenoxypropanoic Acids

The synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid and related halogenated phenoxypropanoic acids relies on well-established chemical principles, while also benefiting from modern advancements in catalysis and stereoselective chemistry. The core structure is typically assembled by forming an ether linkage between a substituted phenol (B47542) and a propanoic acid moiety.

Alkylation Strategies in Phenoxypropanoic Acid Synthesis

The most common and established method for synthesizing phenoxypropanoic acids is based on the Williamson ether synthesis. This strategy involves the alkylation of a phenoxide with an alkyl halide. In the context of this compound, the synthesis begins with the deprotonation of 2-bromo-4-chlorophenol (B154644) using a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid.

The choice of base, solvent, and reaction conditions can influence the efficiency of the reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Table 1: Reagents in Williamson Ether Synthesis for this compound

Phenol Reactant Alkylating Agent Base Solvent Intermediate Product
2-Bromo-4-chlorophenol Ethyl 2-bromopropanoate Potassium Carbonate (K₂CO₃) Acetone Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate
2-Bromo-4-chlorophenol Methyl 2-chloropropanoate Sodium Hydride (NaH) DMF Methyl 2-(2-bromo-4-chlorophenoxy)propanoate

The final acid is obtained by hydrolysis of the intermediate ester.

Stereoselective Synthesis Approaches for Chiral Analogues

The propanoic acid moiety of the target molecule contains a chiral center at the C2 position. Consequently, this compound exists as a racemic mixture of (R) and (S) enantiomers. The synthesis of enantiomerically pure or enriched analogues is of significant interest and can be achieved through several stereoselective approaches.

One effective method is the kinetic resolution of the racemic acid. This can be accomplished through enantioselective esterification, where a chiral catalyst is used to selectively esterify one enantiomer at a much faster rate than the other. For instance, the use of a chiral acyl-transfer catalyst like (+)-benzotetramisole enables the effective separation of racemic 2-aryloxypropanoic acids, yielding optically active acids and the corresponding ester of the opposite enantiomer. elsevierpure.com

Another approach involves the use of chiral starting materials. Reacting 2-bromo-4-chlorophenol with an enantiomerically pure form of a 2-halopropanoate ester, such as (S)-ethyl 2-chloropropanoate, will produce the corresponding enantiomerically pure phenoxypropanoate ester, which can then be hydrolyzed to the desired chiral acid. The development of general methods for the stereoselective construction of glycosidic bonds, which face similar stereochemical challenges, highlights the importance of reagent control in achieving high stereoselectivity. nih.gov

Novel Catalyst Systems in Halogenated Aryloxyalkanoic Acid Synthesis

Recent research has focused on developing novel catalyst systems to improve the efficiency, selectivity, and environmental friendliness of synthetic routes. In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkylating agent, often leading to higher yields and milder reaction conditions.

Furthermore, enzymatic catalysis presents an emerging and powerful alternative. Halogenase enzymes can introduce halogen atoms onto aromatic rings with high regioselectivity under mild conditions. researchgate.net The use of a halogenase to produce the 2-bromo-4-chlorophenol precursor from 4-chlorophenol (B41353) could offer a green and highly specific alternative to traditional chemical halogenation methods. researchgate.net For the resolution of racemic products, chiral acyl-transfer catalysts have proven effective in enantioselective esterification processes. elsevierpure.com

Functional Group Transformations and Derivatization Studies of the Chemical Compound

The chemical structure of this compound features three key functional regions amenable to transformation: the carboxylic acid group, the bromine atom, and the chlorine atom on the phenyl ring.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard esterification can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (Fischer esterification). Alternatively, the carboxylate can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol to form the ester.

Amidation follows a similar strategy. The carboxylic acid can be reacted directly with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to a more reactive acyl chloride before the addition of the amine. These reactions allow for the synthesis of a wide array of ester and amide derivatives, enabling the modification of the compound's physicochemical properties.

Table 2: Examples of Carboxylic Acid Derivatization

Reactant Reagents Product Type Example Product Name
Methanol H₂SO₄ (catalyst) Ester Methyl 2-(2-bromo-4-chlorophenoxy)propanoate
Ethanol SOCl₂, then Ethanol Ester Ethyl 2-(2-bromo-4-chlorophenoxy)propanoate
Diethylamine DCC (coupling agent) Amide N,N-Diethyl-2-(2-bromo-4-chlorophenoxy)propanamide

Halogen-Specific Reactions (e.g., cross-coupling, halogen exchange) on the Brominated and Chlorinated Phenyl Ring

The two halogen atoms on the phenyl ring exhibit different reactivities, which can be exploited for selective functionalization. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond, particularly in transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective modification at the bromine-substituted position (C2).

Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed selectively at the C-Br bond while leaving the C-Cl bond intact. This provides a powerful tool for introducing new carbon-carbon or carbon-nitrogen bonds at a specific position on the aromatic ring.

Metal-Halogen Exchange: This reaction, typically performed with organolithium reagents like n-butyllithium at low temperatures, is significantly faster for bromides than for chlorides. wikipedia.org Treating this compound (or its ester) with one equivalent of n-butyllithium would preferentially replace the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents.

Halogen Exchange Reactions: While less common for unactivated aryl halides, a Finkelstein-type reaction to exchange one halogen for another (e.g., iodine) can be achieved, though it often requires catalysis with copper(I) or nickel complexes for aromatic systems. wikipedia.org Such exchanges can be used to modulate the reactivity of the halide for subsequent reactions. science.gov

Table 3: Selective Reactions on the Phenyl Ring

Reaction Type Reagents Target Halogen Potential Product
Suzuki Coupling Phenylboronic acid, Pd catalyst, Base Bromine 2-(2-Phenyl-4-chlorophenoxy)propanoic acid
Sonogashira Coupling Phenylacetylene, Pd/Cu catalysts, Base Bromine 2-(2-(Phenylethynyl)-4-chlorophenoxy)propanoic acid
Buchwald-Hartwig Amination Aniline, Pd catalyst, Base Bromine 2-(2-(Phenylamino)-4-chlorophenoxy)propanoic acid

Reactivity of the Ether Linkage

The ether linkage in this compound, an aryl alkyl ether, is a defining feature of its chemical structure and reactivity. Generally, ethers are known for their relative stability and lack of reactivity, often serving as solvents in chemical reactions. However, under specific conditions, the C-O bond of the ether can be cleaved.

The most common method for cleaving ethers involves the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds through protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophilic substitution reaction occurs.

The mechanism of this cleavage, whether it follows an S(_N)1 or S(_N)2 pathway, is dependent on the nature of the groups attached to the oxygen atom. For this compound, the ether linkage connects an aromatic ring to a secondary alkyl carbon. Cleavage of the alkyl C-O bond would likely proceed via an S(_N)2 mechanism, with the halide ion acting as the nucleophile. libretexts.org This would result in the formation of 2-bromo-4-chlorophenol and 2-bromopropanoic acid. Due to the stability of the aryl C-O bond, cleavage at this position is less favorable under these conditions.

Alternative methods for the cleavage of diaryl ethers, which share the aryl C-O bond characteristic with the target molecule, include electrochemical and reductive cleavage pathways. rsc.orgresearchgate.net Electrochemical methods can facilitate nucleophilic aromatic substitution on the diaryl ether, leading to C-O bond cleavage under mild conditions. rsc.org Reductive cleavage, for instance using a combination of a hydrosilane and a base, can also effectively break the C-O bonds in aromatic ethers. researchgate.net While these methods are primarily discussed for diaryl ethers, their principles could potentially be applied to the cleavage of the more inert aryl C-O bond in this compound.

It is important to note that diaryl ethers are generally not cleaved by acids. libretexts.org High-temperature aqueous conditions have been shown to facilitate the cleavage of unactivated diaryl ethers, a reaction catalyzed by the increased acidity of water at elevated temperatures. acs.org

Mechanistic Elucidation of Synthetic Pathways

The most probable synthetic route for this compound is the Williamson ether synthesis. This widely used method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. byjus.com

In the context of synthesizing this compound, the pathway would involve the reaction of the sodium or potassium salt of 2-bromo-4-chlorophenol (the phenoxide) with an ester of 2-halopropanoic acid, followed by hydrolysis of the ester. The phenoxide is generated by treating 2-bromo-4-chlorophenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH).

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.orgmasterorganicchemistry.com The reaction mechanism proceeds as follows:

Deprotonation: The phenolic proton of 2-bromo-4-chlorophenol is acidic and is readily removed by a strong base to form the 2-bromo-4-chlorophenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropanoate ester. This carbon is bonded to a good leaving group (e.g., bromide or chloride). The attack occurs from the backside of the carbon-halogen bond.

Transition State: A concerted, one-step mechanism leads to a transition state where the phenoxide is forming a new C-O bond while the halide is simultaneously breaking its C-X bond. wikipedia.org

Product Formation: The reaction results in the formation of the ether linkage, yielding the ester of this compound and a halide salt as a byproduct.

Hydrolysis: Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final product, this compound.

For an efficient S(_N)2 reaction, the alkyl halide should ideally be primary or secondary. masterorganicchemistry.com Tertiary alkyl halides are prone to undergo elimination reactions in the presence of a strong base like an alkoxide. scienceinfo.com In this synthesis, a 2-halopropanoate is a secondary halide, which is suitable for the S(_N)2 reaction.

The synthesis of similar aryloxyacetic acids has been described via nucleophilic substitution, further supporting the likelihood of this mechanistic pathway. nih.gov The reaction between aryl halides and resorcinol (B1680541) to form aryloxy phenols also proceeds through a nucleophilic aromatic substitution mechanism, highlighting the general applicability of this type of reaction in forming aryl ether linkages. nih.gov

Structure Activity Relationship Sar and Structural Analogue Investigations

Design Principles for Halogenated Phenoxypropanoic Acid Analogues

The design of biologically active halogenated phenoxypropanoic acids is a nuanced process, governed by the interplay of halogen substituents, stereochemistry, and alkyl chain characteristics. Each element plays a critical role in defining the molecule's interaction with biological targets.

The type, position, and number of halogen atoms on the phenyl ring of phenoxypropanoic acid analogues significantly dictate their molecular interactions and, consequently, their biological efficacy. Halogens, through their ability to form hydrogen and halogen bonds, modulate a compound's conformation and binding affinity. mostwiedzy.plnih.gov

Research on related structures has elucidated several key principles:

Type of Halogen: The nature of the halogen atom (e.g., Chlorine, Bromine, Iodine) influences the strength of intermolecular interactions. The structural influence often increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen atom, which enhances its ability to form a "sigma-hole" and engage in halogen bonding. nih.gov In some contexts, brominated compounds are found to be more effective halogenating agents than their chlorinated counterparts. nih.gov

Positional Isomerism: The location of halogens on the aromatic ring is crucial. Studies on analogous dihalogenated compounds have shown that substitution at the 2 and 4 positions, as seen in the title compound, is a common motif in biologically active molecules. acs.org Quantum calculations have further demonstrated that the bond-strengthening effect of an electron-withdrawing substituent like a halogen diminishes with its distance from the point of interaction, following an ortho > meta > para pattern. nsf.gov

Degree of Halogenation: The number of halogen substituents can also be a determining factor. For instance, in a series of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids, the 3,4,5-trichlorophenyl analogue was identified as the most potent derivative for a specific biological activity.

These principles are summarized in the table below, highlighting how halogen characteristics affect molecular properties in related chemical structures.

FeatureInfluence on Molecular InteractionsKey Findings
Halogen Type Modulates the strength of halogen bonds and other non-covalent interactions.Structural influence and interaction strength often increase in the order Cl < Br < I. nih.gov
Position Affects the molecule's overall shape and ability to fit into a biological target's binding site.The effect of a halogen substituent is strongest at the ortho position and diminishes at meta and para positions. nsf.gov
Number of Halogens Can enhance binding affinity through multiple points of contact.Increasing the number of halogen atoms can lead to more potent compounds in certain series.

This table is based on findings from studies on various halogenated aromatic compounds.

Many phenoxypropanoic acids, including 2-(2-Bromo-4-chlorophenoxy)propanoic acid, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R and S forms). Stereochemistry is a pivotal factor in biological activity, as enzymes and receptors are themselves chiral, often leading to specific interactions with only one enantiomer of a compound. mdpi.commdpi.com

The herbicidal activity of phenoxypropanoic acids is a classic example of this enantioselectivity. For closely related herbicides like Mecoprop (B166265) (MCPP) and Dichlorprop (DCPP), the biological activity resides almost exclusively in the (R)-enantiomer. acs.orgoup.comnih.gov The inactive (S)-enantiomer may not bind effectively to the target enzyme, such as acetyl-CoA carboxylase, due to steric hindrance; the methyl group in the (S) configuration prevents the molecule from adopting the necessary active conformation. nih.gov

Furthermore, microorganisms can exhibit stereoselective degradation. For example, a bacterial consortium was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer untouched. oup.comresearchgate.net This highlights that the three-dimensional structure is critical not only for a compound's efficacy but also for its environmental fate. Therefore, the design of chiral analogues must carefully consider the spatial arrangement of substituents around the stereocenter to ensure optimal interaction with the intended biological target. nih.gov

Modifications to the alkyl chain of phenoxypropanoic acids can have a profound effect on their physicochemical properties and biological activity. The propanoic acid side chain is a key structural feature, and even minor alterations can lead to significant changes in efficacy.

Studies have shown varied outcomes based on the nature of the modification:

Chain Length: Elongating an alkyl chain on a molecule can increase properties like lipophilicity, which may enhance membrane permeability and, in some cases, antioxidant activity. nih.gov However, this relationship is not always linear; for certain compounds, cellular uptake increases with chain length up to a point, after which it decreases. nih.gov

Substitution: Adding substituents to the propanoic acid chain can also modulate activity. For one antitumor agent, adding a single methyl group to the 2-position of the propionic acid moiety (forming an isobutyric acid analogue) was tolerated without significant loss of activity.

The hydrophobicity, polarity, and solubility conferred by the alkyl chain play a crucial role in altering a compound's behavior and interaction with biological systems. researchgate.net

SAR Studies Utilizing the this compound Core Structure

While specific SAR studies on this compound are not extensively detailed in publicly available literature, its structural features can be analyzed in the context of its chemical class to infer relationships with biological activity. The core structure combines a 2,4-dihalogenated phenyl ring with a chiral propanoic acid side chain, both of which are known determinants of activity.

The 2-(phenoxy)propanoic acid scaffold is a well-established pharmacophore in compounds with herbicidal and antimicrobial properties. arabjchem.orgnih.govnih.govnih.gov The biological activity is strongly correlated with the specific substituents on the phenoxy ring.

Halogenation Pattern: The 2-bromo and 4-chloro substituents are electron-withdrawing groups that are critical for activity. This 2,4-dihalo substitution pattern is common in auxin-type herbicides, which mimic plant growth hormones to induce uncontrolled growth and eventual death in susceptible plants. acs.org

Propanoic Acid Moiety: The propanoic acid group, particularly its stereocenter, is essential for target interaction. As established with analogues, the (R)-enantiomer is typically the biologically active form for herbicidal purposes. oup.comnih.gov

Bacterial degradation studies on related compounds provide a model for understanding the biological processing of this structure. Strains of Alcaligenes sp. and Ralstonia sp. have been shown to degrade racemic mecoprop, indicating that specific metabolic pathways exist for this class of compounds. nih.gov These pathways often involve genes similar to those responsible for degrading other phenoxy herbicides.

To understand the unique contribution of the 2-bromo-4-chloro substitution pattern, it is useful to compare the title compound with its close structural analogues, particularly those used as herbicides. The primary differences lie in the substituent at the 2-position of the phenyl ring.

Compound NameStructureKey Differences from Title CompoundKnown Biological Activity
This compound 2-Bromo-4-chloro substitution-Likely herbicidal/antimicrobial
Dichlorprop (2,4-DP) 2-Chloro-4-chloro substitutionChlorine instead of Bromine at C2Systemic auxin herbicide acs.org
Mecoprop (MCPP) 2-Methyl-4-chloro substitutionMethyl instead of Bromine at C2Systemic auxin herbicide acs.orgnih.gov

This comparative analysis reveals the importance of the substituent at the 2-position. The switch from a methyl group (Mecoprop) or a chlorine atom (Dichlorprop) to a bromine atom in this compound would be expected to alter several properties:

Lipophilicity and Size: Bromine is larger and more lipophilic than both chlorine and a methyl group. This could affect the compound's uptake, transport within a plant, and binding to the target site.

Electronic Effects: While both chlorine and bromine are electron-withdrawing halogens, bromine is less electronegative than chlorine. This subtle electronic difference could influence the molecule's interaction with its biological target.

Metabolic Stability: The carbon-bromine bond has different characteristics than a carbon-chlorine or carbon-carbon bond, which could lead to different rates and pathways of degradation by enzymes in plants or soil microbes. acs.orgoup.com

These structural and property differences underscore the fine-tuning that is possible within the phenoxypropanoic acid class, where small chemical modifications can lead to distinct biological and environmental profiles.

Mechanistic and Biochemical Studies Non Clinical Focus

Elucidation of Molecular Interaction Mechanisms

The biological effects of phenoxypropanoic acids are predicated on their ability to interact with specific proteins, including enzymes and nuclear receptors, which can lead to the modulation of various cellular signaling pathways.

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, responsible for converting acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. frontiersin.orgnih.gov Inhibition of ACC is a key mechanism for several compounds and is a therapeutic target for metabolic diseases. nih.gov There are two main isoforms, ACC1 and ACC2, which have different locations and functions within the cell. frontiersin.orgnih.gov ACC1 is located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. nih.gov

Compounds structurally related to phenoxypropanoic acids, such as the herbicide haloxyfop, are known to inhibit the carboxyltransferase (CT) domain of ACC in plants. nih.gov These inhibitors typically bind to the active site of the CT domain, preventing the binding of the natural substrate, acetyl-CoA. nih.gov The development of novel ACC inhibitors, such as ND-646, has shown that allosteric inhibition—preventing the dimerization of ACC subunits—is also an effective mechanism for suppressing fatty acid synthesis. escholarship.orgnorthwestern.edu Pharmacological inhibition of ACC has been shown to have beneficial effects on metabolic dysregulation in animal models. nih.gov

Table 1: Examples of Acetyl-CoA Carboxylase (ACC) Inhibitors and their Mechanisms
Inhibitor Class/ExampleTarget DomainMechanism of ActionPrimary Outcome
Aryloxyphenoxypropionates (e.g., Haloxyfop)Carboxyltransferase (CT)Competitive inhibition at the acetyl-CoA binding site. nih.govBlocks malonyl-CoA production. nih.gov
Cyclohexanediones (e.g., Tepraloxydim)Carboxyltransferase (CT)Binds to the CT active site, probing distinct regions of the dimer interface. nih.govInhibits fatty acid synthesis. nih.gov
Phenylpyrazoles (e.g., Pinoxaden)Carboxyltransferase (CT)Binds to the CT active site at the dimer interface. nih.govBlocks catalysis. nih.gov
Allosteric Inhibitors (e.g., ND-646)Allosteric sitePrevents ACC subunit dimerization. escholarship.orgnorthwestern.eduSuppresses fatty acid synthesis. escholarship.orgnorthwestern.edu

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in regulating lipid and glucose metabolism. acs.orgsemanticscholar.org There are three subtypes, or isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). acs.org Phenylpropanoic acid derivatives have been extensively studied as agonists for these receptors. acs.orgnih.gov

Upon activation by a ligand, the PPAR undergoes a conformational change, dissociates from co-repressor proteins, and forms a heterodimer with the retinoid X receptor (RXR). youtube.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activator proteins and subsequent up-regulation of gene transcription. youtube.com

Studies have shown that α-substituted phenylpropanoic acids can bind to the ligand-binding domain (LBD) of PPARs. acs.org The binding conformation can vary depending on the specific PPAR subtype, which is attributed to differences in the amino acid residues within the LBD. acs.org For example, the interaction with amino acid 288 (Threonine in PPARδ vs. Arginine in PPARγ) can influence the binding mode and agonist activity. acs.org This highlights that the PPAR ligand binding pockets have multiple points of interaction that can accommodate ligands with structural flexibility. acs.org Endogenous ligands for PPARs include long-chain fatty acids and their CoA thioesters, which bind with high affinity. semanticscholar.org

The interaction of phenoxypropanoic acids and related compounds with their molecular targets can trigger a cascade of events that modulate various intracellular signaling pathways. Phenolic compounds, a broad class that includes these acids, are known to influence inflammation-associated pathways. researchgate.net

Key signaling pathways that can be modulated include:

MAPK Pathways (p38, JNK): Mitogen-activated protein kinases (MAPKs) like p38 and JNK are often activated by cellular stress, including oxidative stress. mdpi.com Some gut microbiota metabolites, such as 3-indolepropionic acid, have been shown to activate hepatic stellate cells through the generation of reactive oxygen species (ROS), which in turn activates the JNK and p38 signaling pathways. mdpi.comnih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. researchgate.net The activation of PPARs can interfere with the NF-κB pathway, often leading to anti-inflammatory effects. youtube.commdpi.com

Toll-Like Receptor (TLR) Signaling: Propionic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB pathway in intestinal cells, thereby protecting intestinal barrier function. nih.gov

These modulations can result in changes in the expression of various downstream genes involved in inflammation, cell proliferation, and metabolism. researchgate.netmdpi.com

In Vitro Biochemical Pathway Investigations

In vitro models using cell lines and subcellular fractions are essential for understanding the metabolic fate and cellular transport of xenobiotic compounds.

The metabolism of phenoxypropanoic acids is a key determinant of their activity and clearance. In vitro systems, such as liver microsomes and S9 fractions, are commonly used to study these transformations. mdpi.comfrontiersin.org These systems contain a variety of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family. mdpi.com

For example, the metabolism of the structurally related drug fenofibrate (B1672516) is well-studied. Fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. nih.gov This acid can then undergo further reduction of its ketone group. nih.gov Studies using rat liver microsomes help identify the primary sites of metabolism on a molecule, such as hydroxylation of aliphatic rings or cleavage of ether bonds. frontiersin.org The rate of metabolism, often expressed as half-life (t1/2) and intrinsic clearance (CLint), can be determined in these systems to predict in vivo behavior. mdpi.com

Table 2: Illustrative In Vitro Metabolic Stability Data for Test Compounds
CompoundIn Vitro SystemHalf-Life (t1/2, min)Intrinsic Clearance (CLint, mL/min/kg)Primary Metabolic Pathway
LinaloolHuman Liver Microsomes mdpi.com19.9431.28Phase I (Oxidation) mdpi.com
LinaloolHuman S9 Fraction mdpi.com81.677.64Phase I & II mdpi.com
Hydroxy-α-SanshoolHuman Liver Microsomes mdpi.com42.9240.50CYP-mediated mdpi.com
Hydroxy-α-SanshoolRat Liver Microsomes mdpi.com51.3848.34CYP-mediated mdpi.com

The entry of a compound into a cell is a critical first step for its biological activity. Cellular uptake can occur through passive diffusion or via various energy-dependent, carrier-mediated transport mechanisms known as endocytosis. beilstein-journals.orgdovepress.com These mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgdovepress.com

Studies in various cell lines (e.g., hepatocytes, adipocytes, cancer cell lines) are used to elucidate these pathways. dovepress.comnih.gov The uptake of long-chain fatty acids, for instance, occurs via a saturable, facilitated transport process at physiological concentrations. nih.gov The specific pathway can be identified by using chemical inhibitors that block a particular route. For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis. dovepress.com The dependence of uptake on temperature is also investigated; processes are often significantly reduced at 4°C, which indicates an energy-dependent mechanism. dovepress.commdpi.com

Isotopic Labeling and Tracing for Mechanistic Insights

Following a comprehensive search of scientific literature and chemical databases, no specific studies utilizing isotopic labeling and tracing to elucidate the mechanistic insights of 2-(2-Bromo-4-chlorophenoxy)propanoic acid were identified. This analytical technique, which involves tagging a compound with a stable or radioactive isotope to track its metabolic fate and interactions within a biological system, does not appear to have been applied to this specific chemical entity in publicly available research.

Therefore, detailed research findings, including data on metabolic pathways, rates of transformation, or the distribution of metabolites derived from this compound through isotopic tracing, are not available. Consequently, no data tables can be generated on this topic for the specified compound.

Environmental Fate and Ecotoxicological Research

Degradation Pathways and Transformation Products in Environmental Matrices

Microbial Degradation Mechanisms

No studies detailing the microbial degradation of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, including the identification of responsible microorganisms or the enzymatic pathways involved, were found.

Photochemical Degradation Processes

Information regarding the photochemical degradation of this compound, such as its photolysis rate, quantum yield, and the identity of its photoproducts, is not available.

Chemical Hydrolysis and Oxidation Reactions

There is no available data on the chemical hydrolysis and oxidation of this compound under various environmental conditions.

Biotransformation in Non-Target Organisms

Metabolism in Aquatic Organisms

No research was identified concerning the metabolism, uptake, or depuration of this compound in aquatic organisms such as fish or invertebrates.

Fate in Soil Microcosms and Plant Systems

There is a lack of studies on the fate of this compound in soil microcosms, including its persistence, mobility, and transformation. Similarly, no information is available on its uptake, translocation, and metabolism in plant systems.

Ecotoxicological Impact Assessments on Non-Human Biota

It is important to note that specific ecotoxicological data for this compound is limited in publicly available scientific literature. Therefore, this section draws upon research conducted on structurally similar phenoxy herbicides, such as those containing bromine or having a similar propanoic acid structure, to provide a representative overview of potential ecotoxicological impacts. The primary analogue referenced is bromoxynil (B128292), a brominated herbicide, and dichlorprop, a chlorinated phenoxypropanoic acid.

Effects on Aquatic Ecosystems and Organisms

Phenoxy herbicides can enter aquatic environments through various pathways, including spray drift, surface runoff, and leaching. scielo.br The potential for adverse effects on aquatic life is a significant area of ecotoxicological research.

Research on bromoxynil, a brominated herbicide, indicates a high to very high toxicity to freshwater fish and invertebrates. wa.gov For instance, acute toxicity studies on rainbow trout have reported LC50 values (the concentration lethal to 50% of the test population) as low as 0.05 mg/L. wa.gov Similarly, the bluegill sunfish has shown high sensitivity with a reported LC50 of 0.053 mg/L. wa.gov The toxicity of bromoxynil can be influenced by environmental factors such as pH and water hardness. ccme.ca

Aquatic invertebrates are also susceptible. Studies on Daphnia magna (water flea) have shown 48-hour EC50 values (the concentration causing an effect in 50% of the population) ranging from 41 to 161 µg/L, indicating extreme to high toxicity. oup.com The octanoate (B1194180) ester form of bromoxynil appears to be more toxic to invertebrates than the phenol (B47542) form. ccme.ca

Table 1: Acute Toxicity of Structurally Similar Compounds to Aquatic Organisms

OrganismCompoundExposure DurationEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)Bromoxynil octanoate96 hoursLC500.05 wa.gov
Bluegill Sunfish (Lepomis macrochirus)Bromoxynil octanoate96 hoursLC500.053 wa.gov
Fathead Minnow (Pimephales promelas)Dichlorprop48 hoursLC50325 documentsdelivered.com
Water Flea (Daphnia magna)Bromoxynil octanoate48 hoursEC500.096 wa.gov
Water Flea (Daphnia pulex)Bromoxynil octanoate48 hoursEC500.011 wa.gov

Terrestrial Ecotoxicity Studies

The impact of phenoxy herbicides on terrestrial ecosystems is another critical area of study, focusing on non-target plants, soil microorganisms, and wildlife.

Studies on the broader class of chlorophenoxy herbicides indicate that they are generally non-toxic to soil microorganisms at standard application rates. inchem.org However, at very high concentrations, some effects on microbial respiration and nitrogen fixation have been observed. inchem.org The persistence of these compounds in soil is typically low due to rapid microbial degradation. orst.edu For bromoxynil, the half-life in sandy soil is approximately 10 days. orst.edu

Regarding wildlife, bromoxynil is classified as moderately toxic to small mammals based on acute oral studies with rats. wa.gov It is considered slightly to moderately toxic to birds. wa.gov For example, the acute oral LD50 for bobwhite quail has been reported at 148 mg/kg for bromoxynil octanoate. wa.gov Dichlorprop has an acute oral LD50 for Japanese quail of 504 mg/kg. agropages.com

While these findings for related compounds provide an indication, the specific terrestrial ecotoxicity of this compound would need to be determined through direct studies.

Table 2: Acute Toxicity of Structurally Similar Compounds to Terrestrial Organisms

OrganismCompoundEndpointValue (mg/kg)Reference
Rat (female)Bromoxynil octanoateOral LD50238 wa.gov
Rat (male)Bromoxynil octanoateOral LD50400 wa.gov
Bobwhite QuailBromoxynil octanoateOral LD50148 wa.gov
Mallard DuckBromoxynil octanoateOral LD502050 wa.gov
Japanese QuailDichlorpropOral LD50504 agropages.com

Advanced Analytical Methodologies for 2 2 Bromo 4 Chlorophenoxy Propanoic Acid Analysis

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-(2-Bromo-4-chlorophenoxy)propanoic acid from other components in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for the analysis of phenoxy acid compounds. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

A common approach utilizes a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like phenoxypropanoic acids. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to an acidic pH. pensoft.netresearchgate.net Maintaining an acidic pH (e.g., pH 3) ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and improved peak shape on the reversed-phase column. pensoft.netsemanticscholar.org Isocratic elution is often sufficient, providing consistent and reproducible results. pensoft.net Detection is typically performed using a UV/VIS detector, with the wavelength set to maximize the analyte's absorbance, often around 225-230 nm. pensoft.netcapes.gov.br

Method validation is a critical step to ensure the reliability of the analytical data. pharmaguideline.comwjpmr.com According to international guidelines, validation involves assessing several key parameters. pensoft.net

Key HPLC Method Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995. econference.io
Accuracy The closeness of the test results to the true value, often assessed by recovery studies.Recovery within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly. It includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. nih.gov
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The analyte peak is well-resolved from other peaks.

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) Applications for Detection and Quantification

Gas Chromatography is another powerful technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). researchgate.net Due to the low volatility of the carboxylic acid, a derivatization step is typically required to convert the analyte into a more volatile form, such as a methyl or butyl ester. researchgate.netgcms.czpsu.edu Reagents like diazomethane (B1218177) or tetraalkylammonium salts can be used for this purpose. researchgate.netelsevierpure.com

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, often one with a slightly polar stationary phase. researchgate.net The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. nih.gov

GC-MS provides high sensitivity and specificity. nih.gov The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected-ion monitoring (SIM) mode for highly sensitive quantification of the target analyte. researchgate.net The use of an internal standard is recommended for accurate quantification.

Typical GC Derivatization Approaches for Carboxylic Acids:

Derivatization TypeReagent ClassResulting DerivativeKey Advantages
Alkylation Diazoalkanes, Alkyl Halides, Boron TrifluorideEstersCreates stable and volatile derivatives with good chromatographic properties. psu.edu
Acylation Acid Anhydrides, Acyl HalidesAnhydridesReduces polarity and can improve chromatographic behavior.
Silylation Silylating agents (e.g., BSTFA, TMCS)Silyl EstersReduces hydrogen bonding and increases volatility; enhances detection. gcms.cz

This table is interactive. Users can sort and filter the data.

Chiral Separation Strategies for Enantiomeric Resolution

This compound is a chiral molecule, existing as two enantiomers (R and S forms). Since enantiomers can have different biological activities, their separation and individual quantification are often necessary. ntu.edu.twresearchgate.net Chiral HPLC is the most common technique for this purpose. ntu.edu.tw

There are three main strategies for chiral separation in HPLC: chiralpedia.com

Chiral Stationary Phases (CSPs): This is the most direct and widely used method. The analyte is passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein) have proven effective for separating phenoxypropanoic acid herbicides. ntu.edu.twnih.govnih.gov

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the analyte enantiomers, which can then be separated on a standard achiral column. chiralpedia.comnih.gov

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column. chiralpedia.com

For phenoxypropanoic acids, direct separation on CSPs is often preferred. For instance, the enantiomers of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid have been successfully resolved on an α1-acid glycoprotein (B1211001) column. nih.gov Teicoplanin-based CSPs have also been shown to be effective for the enantioseparation of chlorophenoxypropionic acids. nih.govnih.gov

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural confirmation and quantification of this compound following chromatographic separation.

Mass Spectrometry (MS) for Identification and Quantitation

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a definitive tool for the identification and quantification of this compound. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering exceptional sensitivity and selectivity without the need for derivatization. bac-lac.gc.caresearchgate.netnih.gov

In LC-MS/MS, the analyte is typically ionized using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides highly selective and sensitive quantification, with limits of detection often in the low nanogram per liter (ng/L) range. econference.ionih.gov

The fragmentation pattern in the mass spectrum is key to identification. For this compound, characteristic fragmentation would involve cleavage of the ether bond and loss of the propanoic acid side chain. The presence of both chlorine and bromine atoms results in a distinctive isotopic pattern for the molecular ion and fragments containing these halogens, which is a powerful confirmation of the compound's identity. miamioh.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netethernet.edu.etcore.ac.uk Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

A doublet for the methyl (CH₃) protons on the propanoic acid side chain.

A quartet for the methine (CH) proton, coupled to the methyl protons.

Distinct signals in the aromatic region for the three protons on the phenyl ring, with splitting patterns determined by their relative positions to the bromine, chlorine, and ether linkage.

A broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for:

The carbonyl carbon of the carboxylic acid.

The methine and methyl carbons of the propanoic acid side chain.

The six unique carbons of the substituted benzene (B151609) ring. The carbons directly bonded to the electronegative oxygen, bromine, and chlorine atoms would appear at characteristic chemical shifts. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized for the vibrational analysis of molecules, providing detailed information about their structural composition and functional groups. For this compound, these complementary methods offer a comprehensive vibrational profile, enabling its identification and structural characterization.

Infrared (IR) Spectroscopy probes the vibrations of molecules that induce a change in the dipole moment. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional moieties. The carboxylic acid group gives rise to a very broad and prominent O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. Another signature peak for the carboxylic acid is the intense C=O (carbonyl) stretching vibration, which is expected to appear in the 1700-1725 cm⁻¹ range. The presence of intermolecular hydrogen bonding in carboxylic acid dimers can influence the position and shape of both the O-H and C=O bands.

The aromatic ring of the compound exhibits C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (bromo and chloro groups) influences the exact positions of these bands and also gives rise to characteristic out-of-plane C-H bending vibrations in the lower frequency "fingerprint" region (below 1000 cm⁻¹). The C-O-C ether linkage will show characteristic asymmetric and symmetric stretching bands, typically around 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively. Vibrations associated with the carbon-halogen bonds (C-Br and C-Cl) are expected at lower wavenumbers, generally below 800 cm⁻¹.

Raman Spectroscopy , on the other hand, detects molecular vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretching vibration is also Raman active. The propanoic acid side chain will exhibit characteristic C-H stretching and bending modes. The C-Br and C-Cl stretching vibrations, while weaker, can also be observed.

Together, the unique patterns of vibrational modes in the IR and Raman spectra serve as a molecular fingerprint for this compound, allowing for its unambiguous identification and providing insights into its molecular structure and bonding.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H StretchCarboxylic Acid2500 - 3300Strong, Very BroadWeak
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100MediumStrong
C-H Stretch (Aliphatic)Propanoic Acid Chain2850 - 3000MediumStrong
C=O StretchCarboxylic Acid1700 - 1725Very StrongMedium
C=C StretchPhenyl Ring1450 - 1600Medium-StrongStrong
C-O-C Asymmetric StretchAryl Ether1230 - 1270StrongMedium
C-O StretchCarboxylic Acid1210 - 1320StrongWeak
C-O-C Symmetric StretchAryl Ether1020 - 1075MediumStrong
C-Cl StretchChlorophenyl600 - 800StrongMedium
C-Br StretchBromophenyl500 - 600StrongMedium

Development of Advanced Detection and Quantification Limits in Complex Environmental and Biological Matrices

The detection and quantification of this compound in complex environmental (e.g., soil, water) and biological (e.g., plasma, urine, tissue) matrices present significant analytical challenges due to its potential for low-level occurrence and the presence of interfering substances. Consequently, the development of advanced analytical methodologies with high sensitivity and selectivity is crucial.

Modern analytical techniques have evolved to achieve exceptionally low detection and quantification limits for compounds structurally similar to this compound, such as other phenoxy acid herbicides. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this analysis. While UV detection can be used, its sensitivity may be insufficient for trace-level analysis in complex samples. uaeu.ac.ae

To overcome these limitations, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard. econference.io LC-MS/MS offers superior selectivity and sensitivity by separating the analyte from the matrix using chromatography and then identifying and quantifying it based on its specific mass-to-charge ratio and fragmentation patterns. econference.io This minimizes matrix effects and allows for the detection of the target compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. For related phenoxy herbicides, LC-MS/MS methods have achieved Limits of Detection (LOD) in the sub-ppb range. econference.io

Gas Chromatography (GC) is another powerful technique, often used after a derivatization step to increase the volatility and thermal stability of the acidic analyte. GC coupled with an Electron Capture Detector (GC-ECD) is highly sensitive to halogenated compounds like this compound. The development of methods based on GC coupled with Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (GC-HRMS) further enhances identification confidence and lowers detection limits.

Sample preparation is a critical step in achieving low detection limits. Advanced extraction techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to isolate and concentrate the analyte from the complex matrix, thereby removing interfering components and improving the signal-to-noise ratio during instrumental analysis. epa.govresearchgate.net

The Limit of Detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. pensoft.net For regulatory and monitoring purposes, achieving low LOQs is essential. For instance, analytical methods for similar herbicides in soil have reported LOQs as low as 0.01 mg/kg. epa.gov In water samples, detection limits can be even lower. researchgate.net

The ongoing development in this field focuses on further miniaturization of sample preparation techniques, the use of novel materials for extraction, and advancements in mass spectrometry instrumentation to push the boundaries of detection and quantification to even lower levels in increasingly complex matrices.

Interactive Table: Representative Detection and Quantification Limits for Phenoxy Acid Herbicides in Complex Matrices

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference Compound(s)
LC-MS/MSSoil0.000222 - 0.000913 mg/kg0.01 mg/kgMecoprop-p, 2,4-D, MCPA, etc. epa.gov
LC-MS/MSWaterSub-ppb level (e.g., <1 µg/L)Low-ppb level (e.g., 1-5 µg/L)Various Phenoxy Herbicides econference.io
HPLC-UVWater~0.5 x 10⁻⁶ M (~100 µg/L)Not SpecifiedVarious Phenoxy Herbicides uaeu.ac.ae
GC-ECDWater0.09 µg/L0.5 µg/LMecoprop (B166265) (MCPP) nj.gov
TLC-PhotometryBiological Materials<0.1 ppm (~0.1 mg/kg)~0.3 ppm (~0.3 mg/kg)Phenoxyacetic Herbicides nih.govnih.gov
HPLC-DADEnvironmental WatersNot Specified0.025 - 0.05 µg/L (Method Detection Limit)Mecoprop, 2,4-D researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(2-Bromo-4-chlorophenoxy)propanoic acid. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic properties, and the energetics of chemical reactions.

The three-dimensional structure of this compound is not static; it exists as a collection of different spatial arrangements or conformers. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, including biological receptors. The presence of the bulky bromine and chlorine atoms on the phenyl ring, along with the flexible propanoic acid side chain, leads to a complex energy landscape with multiple local minima.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis can help predict its susceptibility to different types of chemical reactions and shed light on the mechanisms of its potential transformations. The electron-withdrawing nature of the halogen substituents influences the energy levels of the HOMO and LUMO, thereby modulating the molecule's reactivity.

Theoretical modeling can be used to map out the entire energy profile of a chemical reaction, from reactants to products, including any transition states and intermediates. This is known as reaction pathway modeling. For this compound, this could involve modeling its degradation pathways or its synthesis. By calculating the activation energies for different potential pathways, chemists can predict the most likely course of a reaction under given conditions. These models are essential for understanding the persistence of the compound in the environment and for designing efficient synthetic routes.

Molecular Docking and Dynamics Simulations (Non-Human/Non-Clinical)

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, might bind to a larger molecule, such as a protein. These methods are instrumental in fields like drug discovery and toxicology for predicting the biological activity of a compound.

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be used to screen for potential biological targets. By computationally placing the molecule into the binding sites of various proteins, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This can provide initial hypotheses about the molecule's mechanism of action at a molecular level.

Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding process, revealing how the protein and ligand adjust their conformations to accommodate each other and the stability of the binding over time.

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. It is common for different enantiomers of a chiral compound to have different biological activities. This is because biological receptors, such as enzymes and proteins, are themselves chiral and can interact differently with each enantiomer.

Computational methods can be used to investigate the mechanisms of this stereoselective recognition. By performing separate docking and dynamics simulations for each enantiomer with a target protein, researchers can identify differences in binding modes and affinities that can explain the observed differences in biological activity. These studies can reveal the specific interactions that lead to the preferential binding of one enantiomer over the other.

Below is a table summarizing the computational methods and their applications to the study of this compound.

Computational Method Application Key Insights
Conformational Analysis Identification of stable 3D structures.Determines the energetically preferred shapes of the molecule.
Frontier Molecular Orbital Theory Prediction of chemical reactivity.Identifies reactive sites and predicts reaction types.
Reaction Pathway Modeling Elucidation of chemical transformation mechanisms.Maps the energy landscape of a reaction to determine its feasibility.
Molecular Docking Prediction of ligand-protein binding modes.Identifies potential biological targets and key binding interactions.
Molecular Dynamics Simulations Analysis of the stability and dynamics of molecular complexes.Provides a dynamic view of ligand-receptor interactions over time.
Stereoselective Docking/Dynamics Investigation of differential binding of enantiomers.Explains the molecular basis for differences in biological activity between stereoisomers.

Environmental Fate Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are instrumental in forecasting the environmental persistence, mobility, and potential for bioaccumulation of chemical substances. These models utilize the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.

For phenoxyalkanoic acids and related herbicides, various models are available to predict key environmental parameters. However, specific model outputs for this compound are not available in the public domain. General predictive models such as the OPERA (Open-source Prediction of Environmental and Toxicological Attributes) models, which are based on curated datasets from resources like the PHYSPROP database, could theoretically be used to estimate properties for this compound. Such models are developed following the Organization for Economic Cooperation and Development (OECD) principles for QSAR model validation.

Biodegradation Pathway Forecasting

Predictive models for biodegradation pathways, such as those integrated into platforms like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), can forecast plausible metabolic routes for microbial degradation of organic compounds. These systems typically rely on a set of established biotransformation rules derived from experimental data on analogous compounds.

While the biodegradation of structurally similar chlorophenoxy herbicides like mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid) has been studied experimentally, revealing the involvement of specific bacterial strains and enzymatic pathways, specific computational forecasting for the biodegradation of this compound has not been documented. The presence of both bromine and chlorine substituents on the aromatic ring introduces additional complexity that would require specific modeling approaches to accurately predict the initial steps of microbial attack and subsequent degradation products.

Environmental Partitioning and Transport Simulations

The environmental distribution of a chemical is governed by its partitioning behavior between different environmental compartments such as water, soil, air, and biota. Fugacity-based multimedia mass-balance models are commonly used to simulate this partitioning and predict the long-range transport potential of chemicals. These models require input parameters such as octanol-water partition coefficient (Kow), vapor pressure, and water solubility.

Data Tables

Due to the absence of specific research on this compound, no data tables of computational predictions can be provided.

Emerging Research Avenues and Potential Non Clinical Applications

Application in Materials Science Research

There is currently no available research specifically documenting the application of 2-(2-Bromo-4-chlorophenoxy)propanoic acid in materials science. The presence of both a carboxylic acid group and halogenated aromatic ring could theoretically allow it to function as a monomer or an additive in the synthesis of specialized polymers. The bromine and chlorine atoms could impart flame-retardant properties or serve as sites for further functionalization of a polymer backbone. However, without experimental data, this remains a speculative area.

Utilization as a Chemical Building Block for Advanced Molecular Syntheses

As a halogenated phenoxypropanoic acid, this compound could serve as a versatile building block in organic synthesis. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The bromine and chlorine substituents on the aromatic ring are amenable to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures. These reactions could potentially lead to the synthesis of novel compounds with applications in medicinal chemistry or materials science. A related compound, 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid, is noted as a building block, suggesting a potential role for the title compound as well. echemstore.com

Development of Chemical Probes for Basic Biological Research (Non-Human/Non-Clinical)

The development of chemical probes often requires molecules with specific functionalities that can interact with biological systems and be subsequently detected. The structure of this compound could be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. The halogen atoms could also serve as handles for attaching such tags. While no studies have been published on its use in this context, its core structure is reminiscent of other biologically active phenoxypropanoic acids, suggesting that it could be a starting point for the design of new research tools.

Catalyst Development and Mechanistic Studies for Related Reactions

The synthesis of this compound and its derivatives could be a subject of study for catalyst development. For instance, research could focus on developing efficient and stereoselective methods for its synthesis. Furthermore, the compound itself could potentially act as a ligand for metal catalysts, with the carboxylic acid and ether oxygen atoms coordinating to a metal center. The electronic properties of the aromatic ring, influenced by the halogen substituents, could modulate the activity of such a catalyst. However, no specific research in this area has been identified.

Green Chemistry Approaches in the Synthesis and Degradation of this compound and Analogues

The principles of green chemistry could be applied to both the synthesis and potential degradation of this compound. Research in this area would aim to develop synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. On the degradation side, studies could investigate the microbial or enzymatic breakdown of this compound. Research on the degradation of structurally similar herbicides like Mecoprop (B166265) [2-(2-Methyl-4-chlorophenoxy)propionic acid] has shown that microbial communities can break down these types of compounds. nih.govnih.govresearchgate.net Similar approaches, potentially involving specialized enzymes, could be explored for the environmentally safe disposal of this compound and its analogues.

Q & A

Basic Research Questions

What safety protocols are critical when handling 2-(2-Bromo-4-chlorophenoxy)propanoic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use acid-resistant gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact, as halogenated phenoxy acids can be absorbed dermally .
  • Ventilation : Implement local exhaust ventilation to minimize inhalation exposure, especially during synthesis or high-temperature processes .
  • Decontamination : Contaminated clothing must be laundered on-site by trained personnel to avoid secondary exposure .
  • Emergency Measures : Install eyewash stations and emergency showers; ensure immediate washing of affected areas .

Which analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • Chromatography : Capillary liquid chromatography (cLC) with gradient elution effectively separates and quantifies halogenated phenoxy propanoic acids, as validated for analogs like 2-(4-chloro-2-methylphenoxy)propanoic acid .
  • Spectroscopy : Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substitution patterns and FT-IR for functional group analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Purity Assessment : Combine HPLC with UV detection (e.g., at 254 nm) and differential scanning calorimetry (DSC) for crystallinity analysis.

How can researchers mitigate risks of occupational exposure during large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Enclose reaction vessels and use automated transfer systems to minimize direct handling .
  • Air Monitoring : Regularly sample airborne concentrations using HEPA-filtered vacuum systems during powder handling .
  • Training : Implement OSHA-compliant training on hazard communication (29 CFR 1910.1200) and emergency response .

Advanced Research Questions

What experimental approaches resolve contradictions in reported toxicity profiles of halogenated phenoxy propanoic acids?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability) across multiple concentrations to identify threshold effects.
  • Mechanistic Analysis : Use radiolabeled compounds to track metabolic pathways (e.g., cytochrome P450 interactions) and identify toxic metabolites .
  • Cross-Species Comparisons : Perform parallel testing in rodent models and human cell lines to assess interspecies variability .

How can degradation pathways of this compound in aquatic environments be systematically studied?

Methodological Answer:

  • Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS/MS .
  • Microbial Degradation : Use soil/water microcosms with HPLC monitoring to assess biodegradation rates under aerobic/anaerobic conditions.
  • Isotopic Labeling : Incorporate <sup>13</sup>C at the propanoic acid moiety to trace mineralization to CO2 .

What strategies optimize enantioselective synthesis of chiral phenoxy propanoic acid derivatives?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in Ullmann coupling or asymmetric alkylation reactions.
  • Solvent Optimization : Use DOE (Design of Experiments) to evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved stereochemical control.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy during reaction progression.

Contradictions and Mitigations

  • Toxicity Classification : While some halogenated phenoxy acids are flagged as potential carcinogens , others lack occupational exposure limits. Mitigate by adhering to ALARA (As Low As Reasonably Achievable) principles .
  • Analytical Variability : Discrepancies in purity assessments may arise from column selection in HPLC. Standardize methods using reference materials (e.g., NIST-certified analogs) .

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